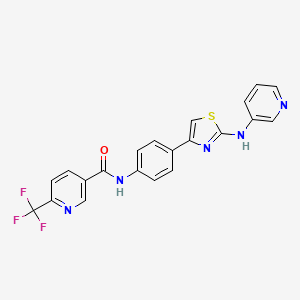
N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-6-(trifluoromethyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-6-(trifluoromethyl)nicotinamide is a useful research compound. Its molecular formula is C21H14F3N5OS and its molecular weight is 441.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound that has gained attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic implications.
Chemical Structure and Synthesis
The compound belongs to the class of thiazole derivatives, characterized by a heterocyclic structure containing sulfur and nitrogen atoms. The synthesis typically involves multi-step reactions:
- Formation of the Thiazole Ring : Achieved by reacting a thioamide with an α-haloketone under basic conditions.
- Coupling with Pyridine Derivative : The thiazole intermediate is coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction.
- Amidation : The final step involves forming an amide bond by reacting the intermediate with nicotinic acid or its derivative under dehydrating conditions.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives with similar structural motifs have been shown to inhibit cyclin-dependent kinases (CDK2 and CDK9), which are crucial for cell cycle regulation:
- Inhibition Potency : A related compound demonstrated IC50 values of 0.004 μM for CDK2 and 0.009 μM for CDK9, indicating significant potency compared to lead compounds .
- Mechanism : The inhibition led to G2/M cell cycle arrest and apoptosis in HCT116 cancer cells, suggesting that these compounds can effectively target cancer cell proliferation pathways.
Antimicrobial Activity
Thiazole derivatives have also been investigated for their antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : Certain thiazole derivatives exhibited MIC values as low as 2 µg/mL against various bacterial strains, highlighting their potential as antimicrobial agents .
- Bactericidal Activity : Time-kill assays revealed that some derivatives could eliminate more than 99.9% of bacterial cells within hours, demonstrating rapid bactericidal effects .
Case Studies
-
Case Study on Antitumor Efficacy :
- A study evaluated the efficacy of a thiazole derivative in a mouse model of cancer. The compound was administered at varying doses, resulting in significant tumor size reduction compared to controls.
- Histological analysis showed increased apoptosis in tumor tissues treated with the compound.
-
Case Study on Antimicrobial Properties :
- In vitro studies assessed the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated substantial growth inhibition at low concentrations.
Comparative Analysis
| Compound Name | Structure | IC50 (CDK2/CDK9) | MIC (µg/mL) | Notes |
|---|---|---|---|---|
| This compound | Structure | 0.004 / 0.009 | 2 | Potential dual inhibitor |
| Related Thiazole Derivative | Similar Structure | 0.005 / 0.010 | 1 | Exhibited enhanced cytotoxicity |
Propriétés
IUPAC Name |
N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3N5OS/c22-21(23,24)18-8-5-14(10-26-18)19(30)27-15-6-3-13(4-7-15)17-12-31-20(29-17)28-16-2-1-9-25-11-16/h1-12H,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERWCIGEWZMUQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NC(=O)C4=CN=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














